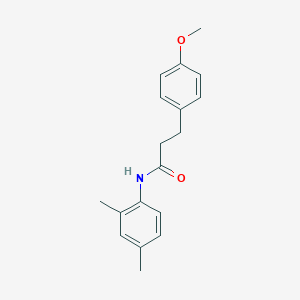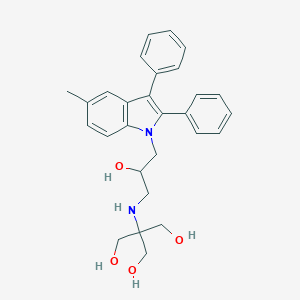![molecular formula C18H20ClN3O3S B503086 N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide CAS No. 150558-72-8](/img/structure/B503086.png)
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to introduce the sulfonyl group. Finally, the resulting product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
- N-(4-{[4-(2-fluorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-bromophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-methylphenyl)piperazinyl]sulfonyl}phenyl)acetamide
Comparison: Compared to its analogs, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity to biological targets, and overall stability. The differences in halogen substitution (chlorine, fluorine, bromine) or alkyl substitution (methyl) can lead to variations in the compound’s chemical and biological behavior, making each analog suitable for different applications.
属性
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMFFATYGCSAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)







![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)

![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
